异烟肼,(R,R)-

描述

Ethambutol (EMB) is an antibiotic medicine used to treat tuberculosis (TB) disease . It is used with other medicines for TB and may also be used for other problems as determined by your doctor . The TB germs are very strong and are hard to kill, hence, you will need to take this medicine for two or more months in order to kill the TB bacteria .

Synthesis Analysis

Ethambutol can be synthesized by reacting 1,2-dichloroethane with sodium hydroxide . An alternative method of synthesis consists of preparing (+) 2-aminobutanol by reducing ethyl ester of L-2-aminobutyric acid hydrochloride with hydrogen using simultaneously Raney nickel and platinum oxide catalysts .Molecular Structure Analysis

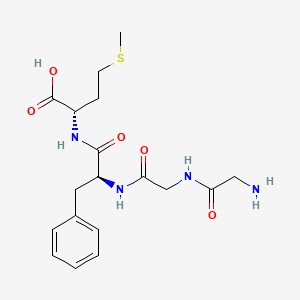

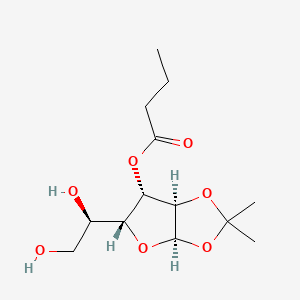

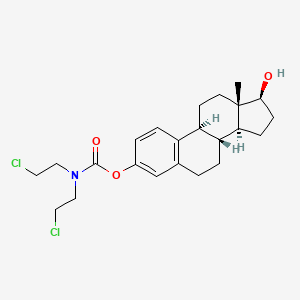

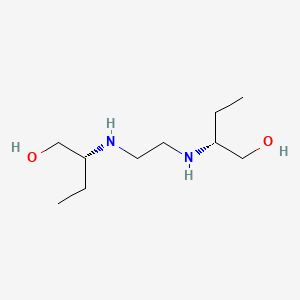

The molecular formula of Ethambutol is C10H24N2O2 . It has an average mass of 204.310 Da and a monoisotopic mass of 204.183777 Da .Chemical Reactions Analysis

Ethambutol undergoes a reaction with phenethyl isocyanate (PEIC) at room temperature for 90 minutes during the process of quantifying ethambutol post permeation studies following microneedle administration .Physical And Chemical Properties Analysis

Ethambutol is a white crystalline powder, soluble in chloroform, water . It has pKa 9.35 . In tablet form, it has properties like thickness, hardness, weight variation, friability, percent release, and assay .科学研究应用

1. 外排泵介导的多重耐药性和药代动力学

异烟肼用于结核病治疗,特别是在异烟肼耐药的情况下。研究表明,外排泵阻断可以显着降低对异烟肼的突变频率,表明其在发展多重耐药性中的作用。异烟肼的药代动力学-药效学关系已被广泛研究,强调了其疗效和耐药性抑制 (Srivastava et al., 2010)。

2. 视神经病变研究

异烟肼诱导的视神经病变是一种公认的不良反应,但直到对猴子进行研究,其对视网膜的具体影响才得以完全了解。这些研究表明,异烟肼会导致视网膜神经节细胞的功能和形态损伤,提供了对异烟肼诱导的视觉障碍机制的见解 (Kinoshita et al., 2012)。

3. 立体化学研究

异烟肼的立体化学已使用手性液相色谱和合成进行研究。这项研究对于了解药物的化学性质和治疗潜力至关重要。异烟肼的立体异构体已被分离和表征,有助于我们了解其药理活性 (Blessington & Beiraghi, 1990)。

4. 新型抗结核药物的发现

异烟肼的结构启发了 1,2-乙二胺的组合库的创建,从而发现了结核病治疗的新候选药物。这种方法证明了异烟肼化学结构作为开发新的抗分枝杆菌剂的基础的潜力 (Protopopova et al., 2005)。

5. 辅酶 Q10 在异烟肼诱导的毒性中的作用

研究探索了辅酶 Q10 对异烟肼诱导的视网膜神经节细胞毒性的保护作用。这项研究突出了辅酶 Q10 在预防或减轻异烟肼对眼睛健康的不良影响中的潜在治疗应用 (Irma et al., 2022)。

6. 异烟肼的合成

作为异烟肼盐酸盐生产中的关键中间体,异烟肼的合成已被研究以提高药物的生产效率。这项研究对于改进异烟肼作为手性抗结核剂的制造工艺和可用性至关重要 (Xi-long, 2004)。

7. 与金属离子的络合物形成

异烟肼作为各种金属离子的配体的能力,包括铜 (II),已得到探索。此特性对药物和分析化学具有影响,因为所得络合物可能具有独特的应用。已经研究了这些络合物在水溶液中的结构和扩散行为,以了解其潜在用途 (Verissimo et al., 2018)。

作用机制

安全和危害

Ethambutol is harmful if swallowed and may cause damage to organs (Eyes) through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Ethambutol is currently used in combination with other anti-tuberculosis drugs in the treatment of pulmonary tuberculosis . The World Health Organization has recently updated the DS-TB treatment guidelines and endorsed the possibility of treating MDR-TB patients with a full oral regimen . The future of Ethambutol lies in the development of new regimens and revised definitions necessary to manage drug-resistant TB .

属性

IUPAC Name |

(2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUTYOVWOVBAKS-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NCCN[C@H](CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028791 | |

| Record name | (-)-Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10054-05-4 | |

| Record name | Ethambutol, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMBUTOL, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV86Y0CIVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。